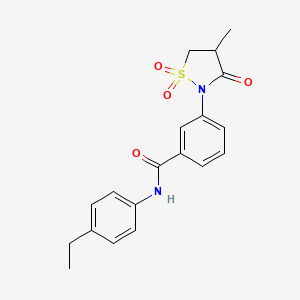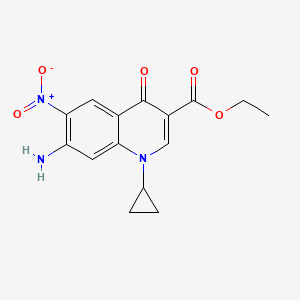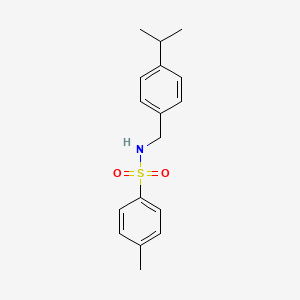
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide, also known as CLIMB, is a compound that has attracted attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves the activation of the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide activates AMPK by inhibiting the activity of the mitochondrial respiratory chain complex I, which leads to an increase in the AMP/ATP ratio and subsequent activation of AMPK. Activated AMPK then regulates various downstream targets that are involved in cellular processes such as metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of oxidative stress. 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has also been shown to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide a useful tool for studying cellular metabolism and energy regulation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide on cellular metabolism and energy regulation.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 3-bromobutanenitrile. The final step involves the reaction of the intermediate compound with hydroxylamine hydrochloride and sodium acetate to yield 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve cognitive function and reduce neuroinflammation. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-3-isoxazolylbutanamide has been shown to improve heart function and reduce oxidative stress.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-12(14(18)16-13-6-7-19-17-13)20-10-4-5-11(15)9(2)8-10/h4-8,12H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHOTZXQBNYUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC=C1)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(1,2-oxazol-3-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5188127.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5188176.png)
![2,2-dimethyl-N-(1-{1-[(2-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5188183.png)
